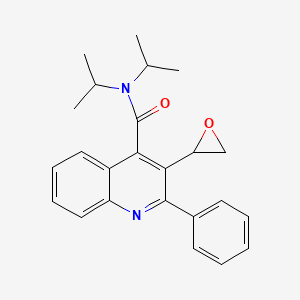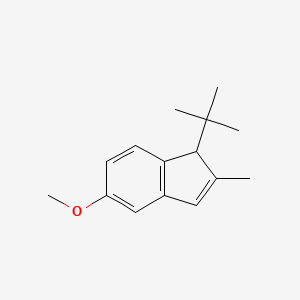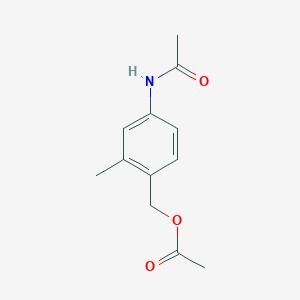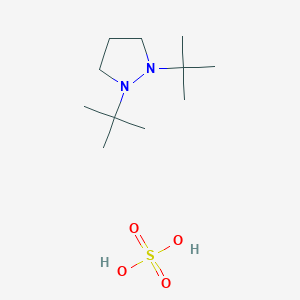
1,2-Ditert-butylpyrazolidine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ditert-butylpyrazolidine;sulfuric acid is a compound that combines the structural features of 1,2-ditert-butylpyrazolidine and sulfuric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ditert-butylpyrazolidine involves the reaction of tert-butylhydrazine with tert-butylketone under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the pyrazolidine ring. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,2-ditert-butylpyrazolidine;sulfuric acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful addition of sulfuric acid to the synthesized 1,2-ditert-butylpyrazolidine under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
1,2-Ditert-butylpyrazolidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazolidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives with different functional groups.
科学的研究の応用
1,2-Ditert-butylpyrazolidine;sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrazolidine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-ditert-butylpyrazolidine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that are involved in various biochemical pathways.
類似化合物との比較
Similar Compounds
1,2-Dimethylpyrazolidine: Similar structure but with methyl groups instead of tert-butyl groups.
1,2-Diethylpyrazolidine: Similar structure but with ethyl groups instead of tert-butyl groups.
1,2-Diphenylpyrazolidine: Similar structure but with phenyl groups instead of tert-butyl groups.
Uniqueness
1,2-Ditert-butylpyrazolidine;sulfuric acid is unique due to the presence of bulky tert-butyl groups, which impart steric hindrance and influence the compound’s reactivity and stability
特性
CAS番号 |
650600-25-2 |
|---|---|
分子式 |
C11H26N2O4S |
分子量 |
282.40 g/mol |
IUPAC名 |
1,2-ditert-butylpyrazolidine;sulfuric acid |
InChI |
InChI=1S/C11H24N2.H2O4S/c1-10(2,3)12-8-7-9-13(12)11(4,5)6;1-5(2,3)4/h7-9H2,1-6H3;(H2,1,2,3,4) |
InChIキー |
XSXNANHUFFXHCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1CCCN1C(C)(C)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


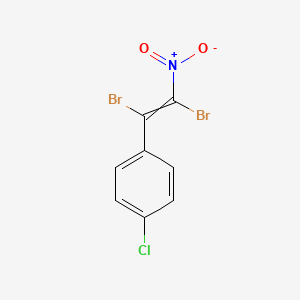

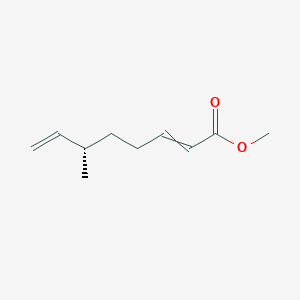
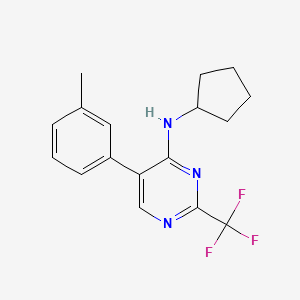
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
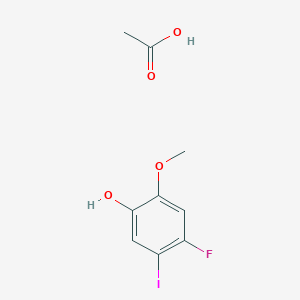
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-](/img/structure/B12604067.png)
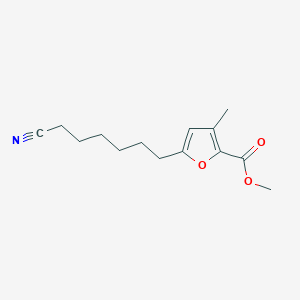
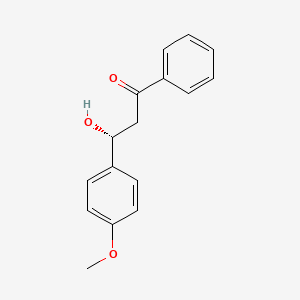
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
